molecular formula C8H8N4 B2759307 1-(Pyridin-4-yl)-1H-imidazol-2-amine CAS No. 1256803-78-7

1-(Pyridin-4-yl)-1H-imidazol-2-amine

Cat. No. B2759307
CAS RN: 1256803-78-7
M. Wt: 160.18
InChI Key: GXJPWSHAXPSBRL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 1-(4-Pyridyl)ethylamine, a related compound, has been characterized . Another study reported the arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine and its derivatives within a layered structure of zirconium 4-sulfophenylphosphonate .

Scientific Research Applications

Synthetic Pathways and Heterocyclic Chemistry

Researchers have developed innovative synthetic pathways for creating imidazo-fused heteroaromatics, including imidazo[1,2-a]pyridines, utilizing 1-(Pyridin-4-yl)-1H-imidazol-2-amine and related compounds. A direct route employing nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition provides convergent and regioselective access to these compounds. This method accommodates significant structural variation and tolerates sensitive functional groups, showcasing the versatility of this compound in synthesizing complex heteroaromatic structures (Garzón & Davies, 2014).

Metal-Free Synthetic Methods

Innovations in metal-free synthetic methods for constructing imidazo[1,2-a]pyridines have been demonstrated, highlighting a transition-metal-free three-component reaction for C-N, C-O, and C-S bond formation. This development underscores the compound's role in facilitating efficient, environmentally friendly synthetic routes (Cao et al., 2014).

Complementary Syntheses for CGRP Receptor Antagonists

The compound serves as a key intermediate in synthesizing privileged substructures for CGRP receptor antagonists. Two efficient syntheses from complementary starting materials have been developed, featuring chemoselective reductive amination and Pd-catalyzed amination. These methodologies are crucial for producing compounds with potential therapeutic applications (Leahy et al., 2012).

Novel Reaction Mechanisms

A novel reaction mechanism involving 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine has been developed, leading to the synthesis of imidazo[1,2-a]pyridin-2-one derivatives. This method highlights the compound's utility in exploring new chemical transformations under microwave irradiation (Tu et al., 2007).

Catalytic Applications

Copper-catalyzed tandem oxidative C–H amination/cyclizations have been utilized to synthesize imidazo[1,2-a]pyridines directly. This approach demonstrates the compound's role in developing cost-effective, high-yield synthetic strategies for heterocyclic compounds, further enabling the synthesis of therapeutically relevant molecules (Pericherla et al., 2013).

properties

IUPAC Name

1-pyridin-4-ylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-1-3-10-4-2-7/h1-6H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJPWSHAXPSBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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